REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](=[NH:16])OCC)=[CH:7][CH:6]=1)([O-:4])=[O:3].CO[CH:19](OC)[CH2:20][NH2:21]>C(O)C>[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12]2[NH:16][CH:19]=[CH:20][N:21]=2)=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:0.1|
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Name
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|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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Cl.[N+](=O)([O-])C1=CC=C(C=C1)CC(OCC)=N
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Name
|
|
Quantity
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1.87 mL
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Type
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reactant
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Smiles
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COC(CN)OC
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated which
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Type
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ADDITION
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Details
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was mixed with 2N hydrochloric acid (30 mL)
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
extracted with chloroform (×2)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined chloroform extracts was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC=2NC=CN2)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |